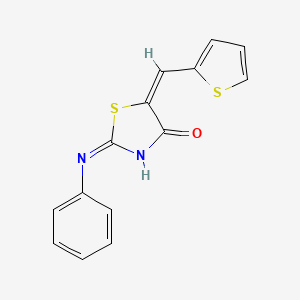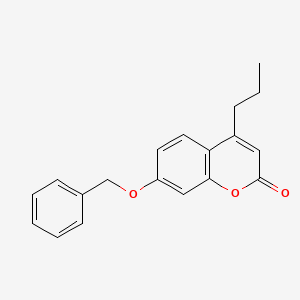
(5E)-2-anilino-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that features a thiazolidinone core with phenyl and thiophene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E,5E)-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E,5E)-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, (2E,5E)-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of bacterial infections and certain types of cancer.
Industry
In industry, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2E,5E)-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it induces apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(2E,5E)-2-(PHENYLIMINO)-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a furan ring instead of a thiophene ring.
(2E,5E)-2-(PHENYLIMINO)-5-[(PYRIDIN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E,5E)-2-(PHENYLIMINO)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs with furan or pyridine rings. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C14H10N2OS2 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(5E)-2-phenylimino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10N2OS2/c17-13-12(9-11-7-4-8-18-11)19-14(16-13)15-10-5-2-1-3-6-10/h1-9H,(H,15,16,17)/b12-9+ |
Clave InChI |
IJDVDZUKMOBGCV-FMIVXFBMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2 |
SMILES canónico |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11669197.png)

![3-(2-chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669209.png)
![N'-[(Z)-(2-Hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11669222.png)
![N-(4-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11669227.png)
![Methyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11669233.png)
![N'-[(E)-(3-bromophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11669240.png)
![3,4,5-trimethoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11669248.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11669252.png)
![3-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11669255.png)
![3-bromo-4-ethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11669264.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11669283.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11669286.png)
